molecular formula C24H17BrN4O2 B12458495 5-bromo-2-methoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide

5-bromo-2-methoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B12458495
M. Wt: 473.3 g/mol
InChI Key: NBWDEXAOWNBZAH-UHFFFAOYSA-N
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Description

5-BROMO-2-METHOXY-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a naphthyl group attached to a benzotriazole moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-METHOXY-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the benzotriazole ring through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-METHOXY-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 5-bromo-2-formyl-N-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]benzamide, while substitution of the bromine atom with an amino group may produce 5-amino-2-methoxy-N-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]benzamide .

Scientific Research Applications

5-BROMO-2-METHOXY-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-2-METHOXY-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-METHOXY-N’-(1-NAPHTHYLMETHYLENE)BENZOHYDRAZIDE: Shares structural similarities but differs in the presence of a hyd

Properties

Molecular Formula

C24H17BrN4O2

Molecular Weight

473.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(2-naphthalen-1-ylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C24H17BrN4O2/c1-31-23-12-9-16(25)13-19(23)24(30)26-17-10-11-20-21(14-17)28-29(27-20)22-8-4-6-15-5-2-3-7-18(15)22/h2-14H,1H3,(H,26,30)

InChI Key

NBWDEXAOWNBZAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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